Bienvenue dans la boutique en ligne BenchChem!

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide

PIM kinase inhibitor pan-PIM inhibitor biochemical IC50

This compound is a balanced pan‑PIM inhibitor with verified biochemical IC₅₀ values of ~7.8 nM (PIM‑1), ~10 nM (PIM‑2) and 1.58–2 nM (PIM‑3), plus a cellular PIM‑1 IC₅₀ of 106 nM in U2OS cells. Unlike the azole‑dominated chemotypes in its originating patent family, it offers a distinct piperidine‑pyrimidinyloxy scaffold ideal for scaffold‑hopping, SAR expansion and as an internal benchmarking standard. Its low‑nanomolar pan‑inhibition minimises compensatory signalling artefacts, making it a reliable tool compound for PIM‑driven oncology research.

Molecular Formula C13H18N4O3
Molecular Weight 278.312
CAS No. 2034527-19-8
Cat. No. B2921053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide
CAS2034527-19-8
Molecular FormulaC13H18N4O3
Molecular Weight278.312
Structural Identifiers
SMILESCC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CC=N2
InChIInChI=1S/C13H18N4O3/c1-10(18)16-8-12(19)17-7-2-4-11(9-17)20-13-14-5-3-6-15-13/h3,5-6,11H,2,4,7-9H2,1H3,(H,16,18)
InChIKeyCAIUEINCLOIQCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide (CAS 2034527-19-8): A Non-Azole Pan-PIM Kinase Inhibitor for Oncology Research Procurement


N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide is a synthetic small-molecule pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases (PIM-1, PIM-2, PIM-3). Unlike the azole-based compounds that dominate its originating patent family (US9321756), this molecule features a distinct piperidine core linked to a pyrimidin-2-yloxy substituent, placing it in a structurally differentiated subclass within the broader PIM inhibitor landscape [1]. Its reported biochemical potency in the low nanomolar range against all three PIM isoforms and measurable cellular activity make it a relevant tool compound for studying PIM kinase-driven oncogenic pathways and for benchmarking next-generation PIM inhibitors [1].

Why N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide Cannot Be Simply Replaced by Other In-Class PIM Inhibitors


The PIM kinase inhibitor class encompasses diverse chemotypes, including azoles, pyrrolopyridines, and pyrimidine derivatives, each exhibiting distinct isoform selectivity profiles and off-target liabilities. Simple substitution is unreliable because the three PIM isoforms (PIM-1, PIM-2, PIM-3) demonstrate functional redundancy in survival signaling, and balanced pan-inhibition is often required for robust anti-tumor activity [1]. A compound with nanomolar potency against only one isoform may fail to recapitulate the phenotypic effects of a balanced pan-inhibitor like this compound, which demonstrates IC50 values of 1.58–2 nM (PIM-3), ~7.8 nM (PIM-1), and ~10 nM (PIM-2) in biochemical assays [1]. Furthermore, the cellular translation of potency—this compound shows a PIM-1 cellular IC50 of 106 nM in U2OS cells—can vary dramatically among structurally similar analogs, making direct experimental comparison essential for procurement decisions [1].

Quantitative Differentiation Evidence: How N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide Compares to Closest Analogs


Pan-PIM Biochemical Potency: Balanced Low-Nanomolar Inhibition Across PIM-1, PIM-2, and PIM-3

The compound demonstrates a balanced biochemical inhibition profile across all three PIM kinase isoforms. In a phosphorylated biotinylated-BAD peptide (Ser112) assay, it inhibits PIM-3 with an IC50 of 1.58 nM, PIM-1 with an IC50 of 7.77 nM, and PIM-2 with an IC50 of 10 nM [1]. A separate biochemical entry reports a PIM-3 IC50 of 2 nM [1]. This balance is critical because many PIM inhibitors exhibit significantly skewed selectivity, often showing >10-fold differences between isoforms [1].

PIM kinase inhibitor pan-PIM inhibitor biochemical IC50

Cellular Target Engagement: PIM-1 Inhibition in Human U2OS Osteosarcoma Cells

In a human U2OS cell-based assay measuring phosphorylation of the BAD protein, the compound inhibited PIM-1 with an IC50 of 106 nM [1]. This provides evidence of cell permeability and intracellular target engagement, a property not uniformly present among all potent biochemical PIM inhibitors.

cellular assay biomarker modulation PIM-1 cellular IC50

Structural Differentiation: Non-Azole Scaffold Within an Azole-Dominated Patent Series

The patent US9321756, titled 'Azole compounds as PIM inhibitors', predominantly claims azole and diazole bicyclic scaffolds [2]. The target compound (Example 157 in the patent) deviates from this core by employing a piperidine-pyrimidinyloxy-acetamide architecture, representing a scaffold-hopping approach that retains pan-PIM activity while departing from the azole chemotype [1]. This structural divergence can be valuable for exploring intellectual property space and for developing backup series with differentiated physicochemical or ADME profiles.

scaffold hopping non-azole PIM inhibitor structural novelty

Optimal Use Cases for Procuring N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide


Pan-PIM Selective Chemical Probe for Validating PIM Kinase Dependency in Hematologic and Solid Tumor Models

With balanced low-nanomolar biochemical potency against PIM-1, PIM-2, and PIM-3 (IC50 1.58–10 nM) and confirmed cellular target engagement (U2OS PIM-1 IC50 106 nM), this compound serves as a pan-PIM chemical probe for dissecting PIM kinase dependencies in cancer cell lines where multiple PIM isoforms are co-expressed [1]. Its balanced profile minimizes the risk of confounding results arising from compensatory signaling by uninhibited isoforms [1].

Non-Azole Scaffold for Lead Optimization and Intellectual Property Diversification

For medicinal chemistry programs seeking to move beyond the azole-dominated PIM inhibitor chemical space, this compound offers a structurally distinct piperidine-pyrimidinyloxy scaffold with validated pan-PIM activity [1][2]. It can be used as a starting point for scaffold-based SAR expansion, with the goal of improving selectivity, ADME properties, or pharmacokinetics while retaining pan-PIM efficacy [1].

Reference Tool Compound for Benchmarking Next-Generation PIM Inhibitors

The compound's well-characterized biochemical IC50 values across all three PIM isoforms make it a suitable positive control for benchmarking novel PIM inhibitors in the same biochemical assay format (biotinylated-BAD peptide, Ser112 phosphorylation) [1]. Using this compound as an internal standard enables cross-study comparison of potency and isoform selectivity.

Quote Request

Request a Quote for N-(2-oxo-2-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.